(5-bromo-2-propoxyphenyl)acetic acid
Overview
Description
(5-bromo-2-propoxyphenyl)acetic acid, also known as BPPA, is a chemical compound that is widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its anti-inflammatory and analgesic properties.
Mechanism of Action
(5-bromo-2-propoxyphenyl)acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. (5-bromo-2-propoxyphenyl)acetic acid is a selective COX-2 inhibitor, which means that it specifically targets the COX-2 enzyme without affecting the activity of the COX-1 enzyme. This selectivity is important because COX-1 is involved in the production of prostaglandins that protect the stomach lining, while COX-2 is involved in the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
(5-bromo-2-propoxyphenyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. (5-bromo-2-propoxyphenyl)acetic acid has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-bromo-2-propoxyphenyl)acetic acid in lab experiments is its selectivity for the COX-2 enzyme. This allows researchers to specifically target the inflammatory and pain pathways without affecting other physiological processes. However, one limitation of using (5-bromo-2-propoxyphenyl)acetic acid is its potential for toxicity at high doses. Researchers must carefully monitor the dose and duration of (5-bromo-2-propoxyphenyl)acetic acid treatment to avoid any adverse effects.
Future Directions
There are a number of future directions for research on (5-bromo-2-propoxyphenyl)acetic acid. One area of interest is its potential use in the treatment of cancer. (5-bromo-2-propoxyphenyl)acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (5-bromo-2-propoxyphenyl)acetic acid has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to determine the optimal dose and duration of (5-bromo-2-propoxyphenyl)acetic acid treatment for different conditions.
Scientific Research Applications
(5-bromo-2-propoxyphenyl)acetic acid has been widely used in scientific research due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. (5-bromo-2-propoxyphenyl)acetic acid has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(5-bromo-2-propoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-9(12)6-8(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYBEFZSSFSMFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-propoxyphenyl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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